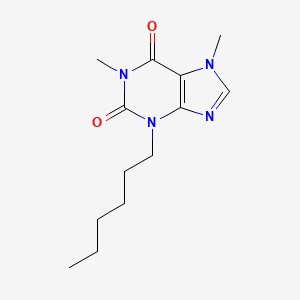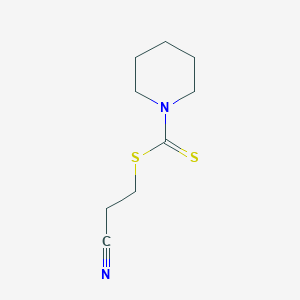![molecular formula C17H14O4 B14008220 2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid CAS No. 66802-35-5](/img/structure/B14008220.png)
2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
Applications De Recherche Scientifique
2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- 2-(4-hydroxy-3-methoxyphenyl)acrylic acid
- 4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid
Uniqueness
What sets 2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid apart is its specific structure, which allows for unique interactions and applications in various fields. Its methoxy group and benzoic acid moiety contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
66802-35-5 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-[2-(3-methoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O4/c1-11(12-6-5-7-13(10-12)21-2)16(18)14-8-3-4-9-15(14)17(19)20/h3-10H,1H2,2H3,(H,19,20) |
Clé InChI |
QXRQWWAVCKDFJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=C)C(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


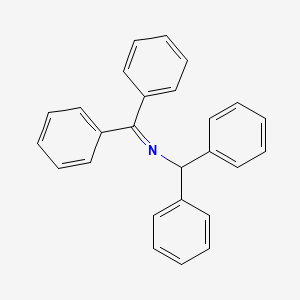
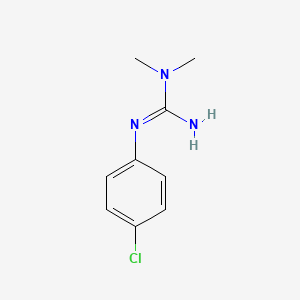
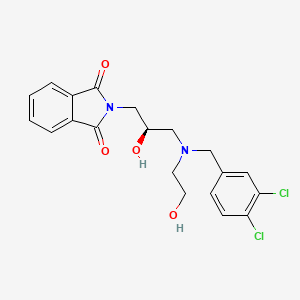
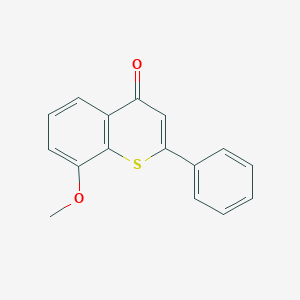
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)

![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)
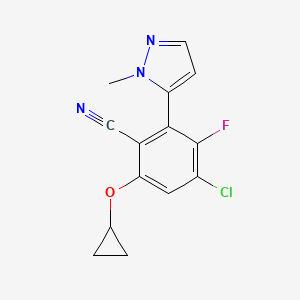
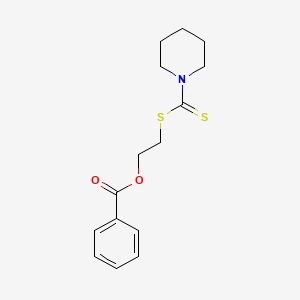
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
